molecular formula C15H10ClN3OS2 B11362124 (2E)-3-(4-chlorophenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide

Cat. No.: B11362124
M. Wt: 347.8 g/mol
InChI Key: ZRQRVZYTFIGTNP-VMPITWQZSA-N
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Description

(2E)-3-(4-chlorophenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide is a complex organic compound that features a chlorophenyl group, a thiophene ring, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiadiazole ring, which can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction. The final step involves the formation of the enamide linkage through a condensation reaction between the chlorophenyl derivative and the thiadiazole-thiophene intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the nitro group can produce the corresponding amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where thiadiazole derivatives have shown promise.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(4-chlorophenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide is unique due to its combination of a chlorophenyl group, a thiophene ring, and a thiadiazole moiety

Properties

Molecular Formula

C15H10ClN3OS2

Molecular Weight

347.8 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)prop-2-enamide

InChI

InChI=1S/C15H10ClN3OS2/c16-11-6-3-10(4-7-11)5-8-13(20)17-15-18-14(19-22-15)12-2-1-9-21-12/h1-9H,(H,17,18,19,20)/b8-5+

InChI Key

ZRQRVZYTFIGTNP-VMPITWQZSA-N

Isomeric SMILES

C1=CSC(=C1)C2=NSC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CSC(=C1)C2=NSC(=N2)NC(=O)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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